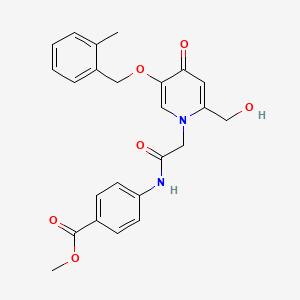![molecular formula C25H18ClFN2O4 B2798648 2-[3-[(4-chlorophenyl)-oxomethyl]-6-methoxy-4-oxo-1-quinolinyl]-N-(4-fluorophenyl)acetamide CAS No. 866344-21-0](/img/structure/B2798648.png)
2-[3-[(4-chlorophenyl)-oxomethyl]-6-methoxy-4-oxo-1-quinolinyl]-N-(4-fluorophenyl)acetamide
Descripción general
Descripción
The compound “2-[3-[(4-chlorophenyl)-oxomethyl]-6-methoxy-4-oxo-1-quinolinyl]-N-(4-fluorophenyl)acetamide” is a type of aromatic ketone and a quinoline . It has a molecular formula of C25H18ClFN2O4 . The compound is part of the Chemical Entities of Biological Interest (ChEBI) database .
Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring, a chlorophenyl group, a fluorophenyl group, and several other functional groups . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 464.874, and a mono-isotopic mass of 464.09391 .Aplicaciones Científicas De Investigación
Structural Aspects and Interaction with Acids
- Research on similar amide-containing isoquinoline derivatives has focused on their structural aspects and the formation of salts and inclusion compounds upon treatment with different acids. These compounds exhibit interesting behaviors, such as gel formation and crystallization, depending on the type of acid used. The study also highlighted the fluorescence properties of these compounds, which change upon protonation or interaction with specific substances, suggesting potential applications in sensing and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Activity
- A related study synthesized isoquinoline derivatives to assess their antimicrobial properties. Some compounds demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests the potential of such derivatives in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anion Coordination and Spatial Orientation
- Another study examined the spatial orientation of amide derivatives upon anion coordination. It revealed different geometrical configurations, such as tweezer-like and S-shaped geometries, upon interaction with anions. This indicates the potential use of these compounds in the development of molecular sensors and in understanding the mechanisms of molecular recognition (Kalita & Baruah, 2010).
Fluorescent Properties of Lanthanide Complexes
- The synthesis of aryl amide ligands and their lanthanide complexes was explored, with a focus on their fluorescent properties. These complexes exhibit strong fluorescence and high quantum yields, suggesting their application in materials science, particularly in the development of new luminescent materials (Wu, Cheng, Yan, & Tang, 2008).
Therapeutic Applications
- Research on novel anilidoquinoline derivatives, including those structurally similar to the compound , showed significant antiviral and antiapoptotic effects in vitro. These findings suggest potential therapeutic applications, especially in treating viral infections such as Japanese encephalitis (Ghosh et al., 2008).
Mecanismo De Acción
Target of Action
A similar compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1r)-1-(hydroxymethyl)propyl]acetamide, is known to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propiedades
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN2O4/c1-33-19-10-11-22-20(12-19)25(32)21(24(31)15-2-4-16(26)5-3-15)13-29(22)14-23(30)28-18-8-6-17(27)7-9-18/h2-13H,14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCBSIWMODDUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2798570.png)
![methyl 5-cyano-1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B2798571.png)
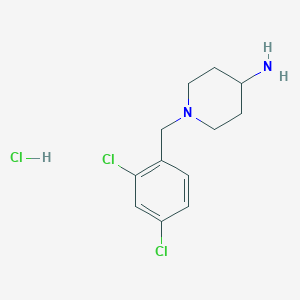
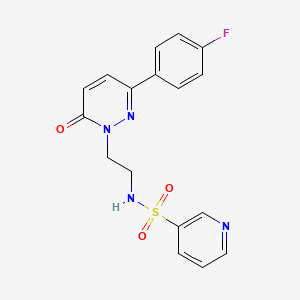
![2-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2798574.png)
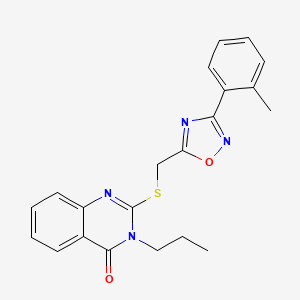
![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride](/img/structure/B2798577.png)
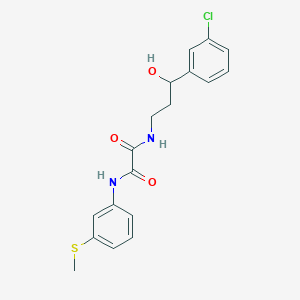
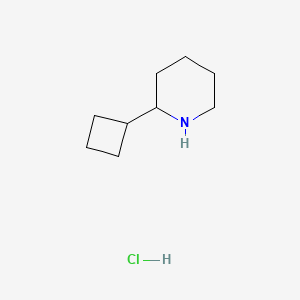
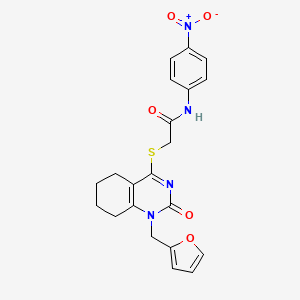
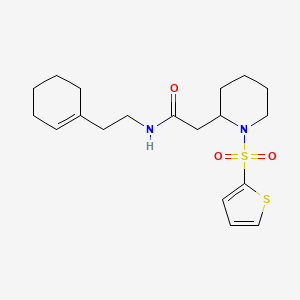
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2798586.png)
